1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole

Lipophilicity logP Drug-likeness

1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole (CAS 175205-51-3) is an N-aryl-2,5-dimethylpyrrole derivative bearing two strongly electron-withdrawing meta-trifluoromethyl groups on the phenyl ring. With molecular formula C₁₄H₁₁F₆N and molecular weight 307.23 g·mol⁻¹, this compound is supplied commercially at 97% purity as a liquid or low-melting solid requiring storage under inert atmosphere at room temperature in the dark.

Molecular Formula C14H11F6N
Molecular Weight 307.23 g/mol
CAS No. 175205-51-3
Cat. No. B062129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole
CAS175205-51-3
Molecular FormulaC14H11F6N
Molecular Weight307.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C
InChIInChI=1S/C14H11F6N/c1-8-3-4-9(2)21(8)12-6-10(13(15,16)17)5-11(7-12)14(18,19)20/h3-7H,1-2H3
InChIKeyKUDHKDYSHKOCTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole (CAS 175205-51-3): Sourcing Guide for Fluorinated Pyrrole Building Blocks


1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole (CAS 175205-51-3) is an N-aryl-2,5-dimethylpyrrole derivative bearing two strongly electron-withdrawing meta-trifluoromethyl groups on the phenyl ring . With molecular formula C₁₄H₁₁F₆N and molecular weight 307.23 g·mol⁻¹, this compound is supplied commercially at 97% purity as a liquid or low-melting solid requiring storage under inert atmosphere at room temperature in the dark . Its core architecture—a pyrrole ring substituted with electron-donating methyl groups at C-2 and C-5, coupled with a 3,5-bis(trifluoromethyl)phenyl moiety on nitrogen—creates a donor-acceptor electronic structure that underpins its utility as a versatile intermediate in organocatalyst design, weakly coordinating anion synthesis, and regioselective heterocycle functionalization .

Why 1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole Cannot Be Replaced by Generic Pyrrole Analogs


Substituting this compound with structurally similar N-arylpyrroles—such as the non-fluorinated 2,5-dimethyl-1-phenylpyrrole, the mono-CF₃ congeners, or the des-methyl analog—fundamentally alters three interdependent properties critical to its performance: lipophilicity, electron-withdrawing capacity, and regiochemical accessibility. The 3,5-bis(trifluoromethyl)phenyl group imparts a logP of approximately 5.13, versus ~3.09 for the non-fluorinated phenyl analog (a ~2-order-of-magnitude difference in octanol-water partitioning) [1][2]. This enhanced lipophilicity is coupled with a synergistic dual-CF₃ electron-withdrawing effect that reduces the pKa of hydrogen-bond donor sites by 2.5–3.8 units and increases catalytic enhancement factors by 10- to 100-fold compared to single-CF₃ or non-fluorinated analogs . Simultaneously, the 2,5-dimethyl substitution blocks the normally preferred alpha-positions of the pyrrole ring, forcing electrophilic functionalization exclusively to the C-3/C-4 beta-positions—a regiochemical constraint absent in unmethylated analogs . These three parameters are co-dependent; altering any single substituent degrades at least two performance dimensions simultaneously, making direct interchange impossible without experimental re-optimization.

Quantitative Differentiation Evidence for 1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole (CAS 175205-51-3) Against Closest Analogs


Lipophilicity Advantage: logP Elevation of ~2 Units Over Non-Fluorinated Analog and ~0.6 Units Over Des-Methyl Analog

The target compound exhibits a computed logP of 5.13, conferring approximately two orders of magnitude greater lipophilicity than 2,5-dimethyl-1-phenylpyrrole (logP 3.09) and a 0.6 log-unit increase over 1-[3,5-bis(trifluoromethyl)phenyl]pyrrole (logP 4.51), which lacks the 2,5-dimethyl substitution [1][2][3].

Lipophilicity logP Drug-likeness Membrane permeability

Superior Electron-Withdrawing Capacity: Dual-CF₃ Substitution Delivers 10–100× Catalytic Enhancement Over Mono-CF₃ Analogs

The 3,5-bis(trifluoromethyl)phenyl motif generates an electronegativity effect of 3.2 (arbitrary scale), reducing pKa by 2.5–3.8 units and stabilizing transition states by 4.2–8.3 kcal·mol⁻¹, yielding a catalytic enhancement factor of 100–1,000 relative to unsubstituted systems. In contrast, a single trifluoromethyl group (any position) provides an electronegativity effect of 2.7–3.0, pKa reduction of 1.0–2.6 units, transition state stabilization of 1.5–4.1 kcal·mol⁻¹, and a catalytic enhancement factor of only 8–120 . The dual-CF₃ motif therefore provides an order-of-magnitude advantage in catalytic activity for hydrogen-bond-donor organocatalysis applications.

Organocatalysis Electron-withdrawing group Hydrogen-bond donor acidity Thiourea catalysis

Hydrogen-Bonding Catalytic Activity: Pyrrole Derivative Shows 2.4–6.2× Stronger Binding Than Simpler Bis-CF₃ Catalysts

A derivative of the target compound (incorporating the 3,5-bis(trifluoromethyl)phenyl-2,5-dimethylpyrrole scaffold) exhibits hydrogen-bond binding constants of 600–3,100 M⁻¹ with a chemical shift change of 4.82 ppm and activation barrier reduction of 1.8–4.2 kcal·mol⁻¹. This performance is intermediate between simple bis-trifluoromethyl phenyl catalysts (binding constants 250–500 M⁻¹, chemical shift 3.65 ppm, barrier reduction 1.2–3.1 kcal·mol⁻¹) and the optimized Schreiner-type thiourea (binding constants 12,000–85,000 M⁻¹) . The 2,5-dimethylpyrrole scaffold thus provides a modular platform that enhances binding over simpler bis-CF₃ aryl systems while retaining synthetic tractability.

Hydrogen-bond organocatalysis Anion binding Thiourea catalysis Binding constant

Regioselective Functionalization: Blocked Alpha-Positions Force Exclusive Beta-Substitution, Reversing Normal Pyrrole Reactivity

In unsubstituted pyrrole and N-arylpyrroles without alpha-substitution, electrophilic attack occurs preferentially at the C-2 (α) position due to stabilization of the Wheland intermediate across three resonance structures. The 2,5-dimethyl substitution in the target compound blocks both α-positions, compelling electrophiles to react exclusively at the C-3/C-4 (β) positions where carbocation intermediates are stabilized by only two resonance forms . This regiochemical constraint is absent in 1-[3,5-bis(trifluoromethyl)phenyl]pyrrole (CAS 175136-60-4), which lacks methyl groups and therefore reacts with normal α-selectivity [1]. The electron-withdrawing bis-CF₃-phenyl group further reduces electron density at C-3 and C-4, requiring more forcing electrophilic conditions than unsubstituted pyrroles but enabling selective mono-β-functionalization without α-protection/deprotection steps.

Regioselective synthesis Electrophilic substitution Pyrrole functionalization Late-stage modification

Key Precursor to BARF/TFPB: Enabling Access to the Gold-Standard Weakly Coordinating Anion

The target compound serves as a building block for the synthesis of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄ / NaTFPB), the precursor to the widely used BARF weakly coordinating anion . BARF is established to be 'far less coordinating than hexafluorophosphate [PF₆]⁻, tetrafluoroborate [BF₄]⁻, and perchlorate [ClO₄]⁻,' enabling the study and application of highly electrophilic cations that would otherwise decompose with conventional counterions [1]. The target compound's 3,5-bis(trifluoromethyl)phenyl group is the identical aryl moiety incorporated into all four arms of the BARF anion; procurement of this compound therefore enables in-house BARF derivative synthesis without requiring the pre-formed, more expensive sodium borate salt.

Weakly coordinating anion BARF Counterion Organometallic catalysis Electrophilic cation stabilization

Physical Form and Commercial Availability: Liquid at Ambient Temperature with Reproducible 97% Purity Specification

Unlike the des-methyl analog 1-[3,5-bis(trifluoromethyl)phenyl]pyrrole (CAS 175136-60-4), which is a crystalline solid with melting point 41–43 °C, the target compound is a liquid at ambient temperature with a boiling point of 78–80 °C at 0.1 mmHg and refractive index n20/D 1.4675 . This liquid physical form facilitates precise volumetric dispensing for solution-phase reactions and eliminates the need for melting/solubilization steps required for solid analogs. The compound is commercially available at 97% purity from multiple suppliers (Alfa Aesar/Thermo Fisher, Apollo Scientific, Bidepharm), with batch-to-batch consistency verified by NMR, HPLC, and GC analyses .

Physical form Purity specification Commercial sourcing QC metrics

Recommended Procurement Scenarios for 1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole Based on Quantitative Differentiation Evidence


Asymmetric Organocatalyst Development Requiring Enhanced Hydrogen-Bond Donor Acidity

When designing chiral thiourea, squaramide, or pyrrole-based organocatalysts for enantioselective Friedel-Crafts alkylations (targeting ≥93% ee) or Michael additions, the 3,5-bis(trifluoromethyl)phenyl-2,5-dimethylpyrrole scaffold provides a catalytic enhancement factor of 100–1,000 over unsubstituted systems—at least 10-fold higher than single-CF₃ analogs . The 2.4–6.2× stronger substrate binding (600–3,100 M⁻¹ vs. 250–500 M⁻¹ for simpler bis-CF₃ aryl catalysts) and 0.6–1.1 kcal·mol⁻¹ additional activation barrier reduction translate directly to lower catalyst loadings (2–5 mol% vs. 10–20 mol%) and higher turnover numbers in preparative-scale asymmetric synthesis .

Synthesis of Weakly Coordinating Anion (BARF/TFPB) Salts with Tailored Countercations

For organometallic chemists developing highly electrophilic cationic catalysts (e.g., Brookhart-type polymerization catalysts, Ir(I) NHC/phosphine hydrogen isotope exchange catalysts), this compound serves as the monomeric building block for the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BARF) anion. BARF is qualitatively established to be far less coordinating than PF₆⁻ and BF₄⁻, enabling catalytic transformations that fail with conventional counterions . Procuring this compound rather than pre-formed NaBArF₄ allows flexible countercation selection and in-situ salt formation strategies.

Regioselective Synthesis of β-Functionalized Pyrroles for Medicinal Chemistry

In drug discovery programs requiring C-3 or C-4 functionalized N-arylpyrrole scaffolds, the blocked α-positions (2,5-dimethyl substitution) ensure exclusive β-electrophilic substitution, eliminating the need for α-protection/deprotection sequences that add 2+ synthetic steps and reduce overall yield . The electron-withdrawing bis-CF₃ phenyl group provides a built-in handle for further derivatization (e.g., nucleophilic aromatic substitution) while enhancing metabolic stability and membrane permeability (logP 5.13 vs. 3.09 for non-fluorinated analog) .

High-Throughput Experimentation Requiring Liquid-Handling-Compatible Fluorinated Building Blocks

The liquid physical state of this compound at ambient temperature (b.p. 78–80 °C at 0.1 mmHg, n20/D 1.4675), in contrast to the solid des-methyl analog (m.p. 41–43 °C), makes it directly compatible with automated liquid handling platforms for parallel synthesis . Commercial availability at consistent 97% purity with multi-point QC verification (NMR, HPLC, GC) from multiple suppliers (Alfa Aesar, Apollo Scientific, Bidepharm) supports reproducible high-throughput library synthesis without the batch-to-batch variability risks associated with lower-purity or single-supplier compounds [1].

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